molecular formula C8H11ClO2 B14376360 Methyl chloro(2-ethylcyclopropylidene)acetate CAS No. 89879-06-1

Methyl chloro(2-ethylcyclopropylidene)acetate

Cat. No.: B14376360
CAS No.: 89879-06-1
M. Wt: 174.62 g/mol
InChI Key: OIWXEIFGCRISBE-UHFFFAOYSA-N
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Description

Methyl chloro(2-ethylcyclopropylidene)acetate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often found in natural products like fruits and flowers. This particular compound is characterized by its unique structure, which includes a cyclopropylidene ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl chloro(2-ethylcyclopropylidene)acetate typically involves the esterification of a carboxylic acid with an alcohol in the presence of a catalyst. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol under acidic conditions to form the ester. Another method involves the reaction of an acid chloride with an alcohol in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl chloro(2-ethylcyclopropylidene)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) are used as catalysts.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under appropriate conditions.

Major Products Formed

    Hydrolysis: Carboxylic acid and alcohol.

    Reduction: Alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl chloro(2-ethylcyclopropylidene)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl chloro(2-ethylcyclopropylidene)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with biological pathways. The cyclopropylidene ring may also play a role in its reactivity and interaction with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl chloro(2-ethylcyclopropylidene)acetate is unique due to its cyclopropylidene ring, which imparts distinct chemical properties and reactivity. This structural feature makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

89879-06-1

Molecular Formula

C8H11ClO2

Molecular Weight

174.62 g/mol

IUPAC Name

methyl 2-chloro-2-(2-ethylcyclopropylidene)acetate

InChI

InChI=1S/C8H11ClO2/c1-3-5-4-6(5)7(9)8(10)11-2/h5H,3-4H2,1-2H3

InChI Key

OIWXEIFGCRISBE-UHFFFAOYSA-N

Canonical SMILES

CCC1CC1=C(C(=O)OC)Cl

Origin of Product

United States

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